1-(2-Fluoro-5-nitrobenzyl)pyrrolidine
Description
1-(2-Fluoro-5-nitrobenzyl)pyrrolidine is a substituted pyrrolidine derivative characterized by a benzyl group functionalized with a fluorine atom at the ortho position and a nitro group at the para position of the benzene ring. Pyrrolidine derivatives are widely studied for their structural versatility and biological relevance, including roles as enzyme inhibitors, receptor modulators, and intermediates in drug synthesis .
Properties
Molecular Formula |
C11H13FN2O2 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
1-[(2-fluoro-5-nitrophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13FN2O2/c12-11-4-3-10(14(15)16)7-9(11)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 |
InChI Key |
DSVQTJPQOBZVBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(5-Bromo-2-nitrophenyl)pyrrolidine (CAS: 1033201-57-8)
- Molecular Formula : C₁₀H₁₁BrN₂O₂ vs. C₁₁H₁₂FN₂O₂ (estimated for 1-(2-Fluoro-5-nitrobenzyl)pyrrolidine).
- Key Differences: Substituents: Bromine (meta) vs. fluorine (ortho) and nitro (para) positions. Electronic Effects: Bromine’s electron-withdrawing nature is less pronounced than fluorine, which also enhances lipophilicity. The nitro group in both compounds may stabilize negative charges, affecting reactivity.
(S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide
- Structure : A complex pyrrolidine-based TRK inhibitor with multiple fluorinated aromatic rings.
- Comparison: Functional Groups: The TRK inhibitor includes a pyrazolopyrimidine core and hydroxylated pyrrolidine, enabling kinase inhibition. Therapeutic Use: The TRK inhibitor is clinically validated for cancer treatment, while the fluoro-nitro compound’s simpler structure may require further derivatization for similar efficacy .
(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid (CAS: 874289-42-6)
- Structure : Features a boronic acid group and pyrrolidine-carbonyl moiety.
- Comparison :
- Reactivity : The boronic acid enables Suzuki-Miyaura cross-coupling reactions, making it valuable in synthetic chemistry. The nitro group in this compound may instead facilitate reduction or nucleophilic substitution reactions.
- Applications : Used in pharmaceutical synthesis, whereas the fluoro-nitro compound’s applications are less defined .
Data Table: Comparative Analysis of Pyrrolidine Derivatives
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